N-butyl-1-methylazetidin-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
N-butyl-1-methylazetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-4-5-9-8-6-10(2)7-8;;/h8-9H,3-7H2,1-2H3;2*1H |
InChI Key |
LKLOGKHKYIEANI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CN(C1)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic route to N-butyl-1-methylazetidin-3-amine dihydrochloride typically involves the nucleophilic substitution reaction between N-butylamine and 1-methylazetidin-3-amine under acidic conditions to form the dihydrochloride salt. Hydrochloric acid is used both to protonate the amine groups and to generate the dihydrochloride salt, enhancing product solubility and crystallinity. The reaction is conducted in controlled temperature and solvent environments to maximize yield and minimize side reactions.
| Step | Reactants | Conditions | Outcome | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | N-butylamine + 1-methylazetidin-3-amine | Hydrochloric acid, solvent (e.g., dichloromethane or acetonitrile), ambient to 60°C | Formation of dihydrochloride salt | 70-75% |
Industrial Scale Production
Industrial synthesis follows a similar route but employs large-scale reactors with precise control of temperature, pH, and mixing to ensure consistent product quality. Purification is typically achieved through crystallization or chromatographic techniques to remove impurities.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor volume | <1 L | >100 L |
| Temperature control | Manual | Automated PID control |
| Purification | Recrystallization, chromatography | Large-scale crystallization, filtration |
| Yield | 70-75% | 65-72% (optimized for scalability) |
Alternative Synthetic Approaches
Other synthetic methodologies reported in related azetidine chemistry include:
Ring contraction and nucleophilic substitution : Starting from azetidine precursors such as N-t-butyl-O-trimethylsilylazetidine, followed by acidic deprotection and extraction steps to yield azetidine derivatives.
Palladium-catalyzed coupling reactions : Use of palladium catalysts with borate compounds and bases to form substituted azetidines, which can be further modified to target compounds.
These methods provide versatile routes but are less commonly applied directly to this compound synthesis.
Reaction Mechanisms and Key Transformations
Nucleophilic Substitution
The azetidine nitrogen acts as a nucleophile in substitution reactions. Alkylation with butyl chloride or similar alkyl halides in the presence of bases (e.g., triethylamine) yields the N-butyl substituted azetidine intermediate, which upon acid treatment forms the dihydrochloride salt.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | Butyl chloride, Et₃N, DCM | N-butyl-1-methylazetidin-3-amine | 72 | High regioselectivity |
| Salt formation | HCl, solvent | Dihydrochloride salt | Quantitative | Enhances solubility |
Ring-Opening and Functionalization
The strained four-membered azetidine ring is susceptible to ring-opening under acidic or nucleophilic conditions, which can be exploited for further functionalization or derivatization.
| Reaction | Conditions | Product | Yield (%) | Comments |
|---|---|---|---|---|
| Acidic hydrolysis | Concentrated HCl, elevated temp | γ-chloro-N-butyl-N-methylpropane-1,3-diamine | - | Protonation followed by nucleophilic attack |
| Nucleophilic ring-opening | LiAlH₄, solvent | N-butyl-N-methylpropane-1,3-diamine | 58 | Reduction of azetidine ring |
Acylation and Condensation
The amine functionality undergoes acylation with reagents such as acetyl chloride or ethyl chloroformate to form stable derivatives useful for further chemical transformations.
| Acylating Agent | Product | Observations | Reference |
|---|---|---|---|
| Acetyl chloride | N-acetyl derivative | Enhanced stability, IR C=O at 1731 cm⁻¹ | |
| Ethyl chloroformate | Carbamate derivative | Ring-opening side reactions under acidic conditions |
Oxidation
Oxidation with hydrogen peroxide converts the tertiary amine to N-oxide derivatives, confirmed by NMR spectroscopy.
| Oxidant | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ | Room temp, 12 h | N-oxide derivative | NMR δ −315 ppm (¹⁵N HMBC) |
Analytical Techniques for Characterization and Purity
Nuclear Magnetic Resonance (NMR) : Structural confirmation, including ^1H, ^13C, and ^15N NMR to verify ring substitution and oxidation states.
Mass Spectrometry (MS) : Molecular weight and fragmentation pattern analysis.
High-Performance Liquid Chromatography (HPLC) : Purity assessment, typically >98% purity threshold.
Infrared Spectroscopy (IR) : Functional group identification, e.g., C=O stretch in acylated derivatives.
Thermogravimetric Analysis (TGA) : Thermal stability profiling.
Solubility and Stability Studies : Equilibrium solubility measurements in aqueous buffers (pH 1.2–7.4) and accelerated stability under varied humidity and temperature.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct alkylation and salt formation | N-butylamine + 1-methylazetidin-3-amine + HCl | N-butylamine, 1-methylazetidin-3-amine, HCl | Ambient to 60°C, solvent (DCM, MeCN) | 70-75 | Standard lab and industrial method |
| Ring contraction via silyl azetidine | N-t-butyl-O-trimethylsilylazetidine + HCl | HCl, ether extraction, NaOH, K₂CO₃ | Room temp, 1-12 h | 60-65 | Alternative azetidine synthesis |
| Pd-catalyzed coupling | Azetidine derivatives + borate compounds + base | Pd catalysts, bases (K₂CO₃), solvents (dioxane/H₂O) | RT to 100°C, inert atmosphere | Variable | Advanced synthetic route |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine in the azetidine ring participates in nucleophilic substitutions. For example, reactions with halogenating agents yield substituted derivatives:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Butyl chloride, Et₃N, DCM | N-butyl-1-methylazetidin-3-amine | 72% | |
| Benzylation | Benzyl bromide, K₂CO₃, MeCN | N-benzyl-1-methylazetidin-3-amine | 64% |
Aza-Michael Addition
The compound acts as a nucleophile in aza-Michael additions. For instance, reactions with α,β-unsaturated carbonyl compounds proceed under basic conditions:
textReaction Scheme: N-butyl-1-methylazetidin-3-amine + methyl acrylate → β-amino ester adduct
Conditions : DBU (1,8-diazabicycloundec-7-ene), acetonitrile, 65°C, 4 hours .
Outcome : Regioselective formation of 1,3′-biazetidine derivatives with yields up to 64% .
Acylation and Condensation
The amine group undergoes acylation with reagents like acetyl chloride or chloroformates:
Ring-Opening Reactions
The strained azetidine ring opens under acidic or nucleophilic conditions:
Acidic Hydrolysis
Concentrated HCl at elevated temperatures cleaves the azetidine ring, producing γ-chloroamines :
textN-butyl-1-methylazetidin-3-amine + HCl → γ-chloro-N-butyl-N-methylpropane-1,3-diamine
Mechanism : Protonation of the nitrogen followed by nucleophilic attack by chloride .
Nucleophilic Ring-Opening
Reactions with strong nucleophiles (e.g., LiAlH₄) yield reduced products:
| Nucleophile | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄ | N-butyl-N-methylpropane-1,3-diamine | 58% |
Oxidation and Redox Chemistry
The compound undergoes oxidation with hydrogen peroxide to form N-oxides:
textN-butyl-1-methylazetidin-3-amine + H₂O₂ → N-oxide derivative
Conditions : RT, 12 hours; confirmed via NMR (δ −315 ppm for N-oxide in ¹⁵N HMBC) .
Comparative Reactivity
The butyl group sterically hinders certain reactions compared to simpler azetidines:
| Reaction Type | N-butyl Derivative Yield | N-methyl Analog Yield | Notes | Source |
|---|---|---|---|---|
| Aza-Michael | 64% | 82% | Reduced yield due to steric bulk | |
| Alkylation | 72% | 89% | Similar trend observed |
Scientific Research Applications
N-butyl-1-methylazetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-butyl-1-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Putrescine Dihydrochloride and Cadaverine Dihydrochloride
Structural and Functional Differences :
- Putrescine dihydrochloride (C₄H₁₂N₂·2HCl) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl) are biogenic amines involved in cellular processes like cell proliferation and apoptosis. Unlike the azetidine-based target compound, these are linear polyamines with primary amine groups.
- Applications : Used as standards in analytical chemistry for quantifying biogenic amines in food and biological samples .
| Parameter | Putrescine Dihydrochloride | Cadaverine Dihydrochloride |
|---|---|---|
| Molecular Formula | C₄H₁₂N₂·2HCl | C₅H₁₄N₂·2HCl |
| Molecular Weight | 161.07 g/mol | 175.07 g/mol |
| Primary Use | Analytical standards | Analytical standards |
Trientine Dihydrochloride
Pharmacological Relevance :
- Trientine dihydrochloride (C₆H₁₈N₄·2HCl) is a copper-chelating agent used to treat Wilson’s disease. Its ethylenediamine backbone contrasts with the azetidine ring of the target compound, but both share dihydrochloride salt forms to improve bioavailability.
- Regulatory Status : Approved under multiple names (e.g., trientine hydrochloride in the US) and marketed under trade names like Syprine® .
S-(2-(Dimethylamino)ethyl pseudothiourea Dihydrochloride
N-Methylbut-3-en-1-amine Hydrochloride
Structural Insights :
- With the formula C₅H₁₂ClN, this compound shares a similar alkylamine chain but lacks the azetidine ring. Its unsaturated butenyl group may confer reactivity useful in synthetic chemistry, contrasting with the saturated azetidine in the target compound .
Data Table: Key Comparisons of Dihydrochloride Compounds
Biological Activity
N-butyl-1-methylazetidin-3-amine dihydrochloride is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique azetidine ring structure, which contributes to its biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to derivatives with distinct biological activities.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate cellular signaling pathways and gene expression by binding to certain receptors or enzymes. Further investigation is needed to elucidate the exact molecular targets involved.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
In Vitro Studies
Several studies have explored the anticancer potential of this compound. For instance, a study reported that derivatives of this compound displayed significant antiproliferative activity against human breast cancer cell lines (MCF-7 and Hs578T) with IC50 values in the nanomolar range . The compounds induced apoptosis and inhibited tubulin polymerization, highlighting their potential as microtubule-targeting agents.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-butyl-1-methylazetidin-3-amine | MCF-7 | 0.075 | Induces apoptosis |
| N-butyl-1-methylazetidin-3-amine | Hs578T | 0.033 | Inhibits tubulin polymerization |
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy in tumor regression compared to monotherapy, suggesting a synergistic effect that warrants further exploration .
Research Findings
Recent research has expanded on the therapeutic potential of this compound:
- Antiproliferative Effects : Studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Selective Targeting : The compound exhibits selective toxicity towards cancer cells over normal cells, which is a desirable characteristic for anticancer agents .
- Potential as a Therapeutic Agent : Investigations into its pharmacokinetics and bioavailability are ongoing to assess its viability as a therapeutic agent for clinical use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-butyl-1-methylazetidin-3-amine dihydrochloride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step procedures involving precursor selection (e.g., azetidine derivatives), alkylation, and subsequent dihydrochloride salt formation. For example, analogous dihydrochloride syntheses involve coupling reactions under controlled pH and temperature, followed by purification via recrystallization or chromatography . Intermediate characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>98% purity threshold). Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) utilize accelerated degradation tests. Spectroscopic methods (FTIR, UV-Vis) monitor structural integrity, while thermogravimetric analysis (TGA) evaluates thermal stability .
Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?
- Methodology : Dihydrochloride salts generally enhance aqueous solubility due to ionic dissociation. Comparative studies involve equilibrium solubility measurements in buffers (pH 1.2–7.4) and simulated biological fluids. Bioavailability is assessed via in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic profiling in animal models .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during scale-up synthesis?
- Methodology : Reaction parameters (e.g., stoichiometry, solvent polarity, and temperature) are systematically varied using design-of-experiments (DoE) approaches. For example, optimizing the HCl concentration during salt formation minimizes byproducts. Continuous flow chemistry may improve reproducibility and reduce reaction times .
Q. What strategies resolve contradictions between purity data (HPLC) and functional assay results for this compound?
- Methodology : Orthogonal analytical methods (e.g., ion chromatography for counterion quantification, X-ray diffraction for crystallinity) identify impurities undetected by HPLC. Functional assays (e.g., receptor binding or enzymatic activity) are repeated under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .
Q. How does the compound’s stability vary under different storage conditions, and what packaging mitigates degradation?
- Methodology : Long-term stability studies (6–12 months) compare amber glass vs. polymer containers under inert gas (N₂/Ar). Degradation products are profiled using LC-MS. For light-sensitive compounds, UV-shielded packaging and desiccants (e.g., silica gel) are recommended .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodology : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Acute toxicity data from analogous compounds suggest avoiding inhalation and skin contact. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Experimental Design
Q. How to design a robust protocol for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodology : Administer the compound intravenously and orally to rodents, with serial blood sampling over 24–72 hours. Plasma samples are analyzed via LC-MS/MS to calculate AUC, Cₘₐₓ, and half-life. Tissue distribution studies quantify accumulation in target organs .
Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
- Methodology : Nonlinear regression models (e.g., sigmoidal Emax) fit dose-response curves. Outliers are identified using Grubbs’ test. For multi-experiment data, meta-analysis with random-effects models accounts for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
